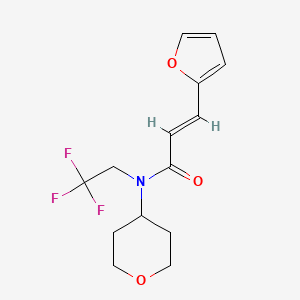

(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3/c15-14(16,17)10-18(11-5-8-20-9-6-11)13(19)4-3-12-2-1-7-21-12/h1-4,7,11H,5-6,8-10H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYJUUIGFVBVQO-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(Furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, interaction with biological macromolecules, and potential therapeutic applications.

Structural Overview

The compound is characterized by:

- Furan ring : A five-membered aromatic ring with one oxygen atom.

- Tetrahydro-2H-pyran moiety : A six-membered ring containing an oxygen atom and four saturated carbon atoms.

- Trifluoroethyl group : A substituent that can enhance biological activity through increased lipophilicity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has shown the ability to cleave pBR322 plasmid DNA upon UV irradiation, indicating potential as a DNA-damaging agent that may be useful in cancer therapy .

The compound's mechanism of action appears to involve:

- Covalent bonding with nucleophilic sites on proteins and nucleic acids.

- Non-covalent interactions , such as hydrogen bonding, which may facilitate its binding to biological targets .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various acrylamide derivatives, including our compound of interest. The results indicated that the compound significantly inhibited cell proliferation in breast and colon cancer cell lines. The IC50 values obtained were comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate .

Study 2: Interaction with Nicotinic Receptors

In related research on furan derivatives, compounds similar to this compound have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors. This activity may contribute to anxiolytic effects observed in animal models . Although specific data on our compound is limited, this pathway suggests a broader pharmacological relevance.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉F₃N₂O₂ |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 1331396-73-6 |

| Cytotoxicity | Significant against cancer cells |

| Mechanism | DNA cleavage upon UV irradiation |

Scientific Research Applications

Structural Characteristics

The compound features a furan ring, a tetrahydro-2H-pyran moiety, and a trifluoroethyl group. These structural elements contribute to its unique chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 318.4 g/mol .

Antitumor Activity

Research indicates that (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide exhibits significant antitumor properties. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines. For instance:

- Cell Viability Assays : At concentrations between 10 to 50 µM, the compound significantly reduced cell viability by promoting apoptotic pathways.

- Mechanisms of Action : Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Antiviral Properties

The compound has shown promising antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In a study evaluating its efficacy:

- EC50 Value : The compound exhibited an EC50 value of 0.075 µM, indicating strong antiviral potential compared to standard treatments like acyclovir.

Neuroprotective Effects

In neurobiology, the compound has been investigated for its neuroprotective effects:

- Oxidative Stress Reduction : Studies on neuronal cell cultures revealed that it reduces oxidative stress markers and enhances neuronal survival under toxic conditions induced by glutamate.

Case Study 1: Antitumor Efficacy

A study conducted on human cancer cell lines assessed the cytotoxic effects of this compound. The findings indicated:

- Induction of Apoptosis : The compound effectively induced apoptosis as confirmed by increased levels of caspase activity.

Case Study 2: Antiviral Mechanism

In another investigation focusing on its antiviral properties:

- Viral Replication Inhibition : The compound was found to inhibit viral replication mechanisms in HSV-infected cells, suggesting its potential as a therapeutic agent against viral infections.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure is compared to several acrylamide analogs (Table 1):

Key Observations :

- Steric Effects : The tetrahydropyran ring introduces steric bulk, which may restrict rotational freedom at the N–C bond, favoring specific conformers (e.g., apE over spE) as seen in related acrylohydrazides .

- Lipophilicity: The trifluoroethyl group increases lipophilicity (logP) compared to non-fluorinated analogs but remains less hydrophobic than polychlorinated derivatives .

Conformational Dynamics

Conformational equilibria between spE and apE conformers are critical in acrylamide derivatives. For example:

- Derivatives with bulky substituents (e.g., tert-butylphenyl ) favor apE conformers due to steric hindrance.

- Electron-withdrawing groups (e.g., nitro , trifluoroethyl) stabilize spE conformers by polarizing the C=N bond .

- The target compound’s tetrahydropyran ring may induce apE dominance, akin to acetophenone-derived acrylohydrazides .

Spectroscopic Characteristics

Comparative ¹H NMR data (Table 2):

The target compound’s furan and acrylamide protons are expected to resonate similarly to derivatives, with slight shifts due to trifluoroethyl’s inductive effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a multi-step acrylamide coupling reaction. Key steps include:

- Step 1 : Preparation of the acryloyl chloride intermediate from furan-2-carbaldehyde and subsequent coupling with tetrahydro-2H-pyran-4-amine.

- Step 2 : N-Alkylation with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Optimization : Reaction efficiency improves with anhydrous solvents, controlled temperature (avoiding >70°C to prevent decomposition), and catalytic DMAP for enhanced nucleophilicity .

- Yield : Typical yields range from 45–65%, with purity confirmed via HPLC (>98%) and NMR .

Q. How can the stereochemical integrity of the (E)-isomer be preserved during synthesis?

- Methodological Answer :

- Use of stereoselective catalysts (e.g., Pd(OAc)₂ with chiral ligands) ensures retention of the (E)-configuration during acrylamide formation.

- Monitor reaction progress via TLC (Rf ~0.5–0.6 in ethyl acetate/hexane 3:7) and confirm stereochemistry via NOESY NMR (absence of cross-peaks between furan and trifluoroethyl groups) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for furan protons (δ 6.3–7.2 ppm), tetrahydro-2H-pyran (δ 3.4–4.1 ppm), and trifluoroethyl group (δ 3.8–4.0 ppm, q, J = 9.2 Hz).

- IR : Confirm acrylamide C=O stretch at ~1650 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹.

- HRMS : Exact mass calculated for C₁₃H₁₅F₃N₂O₃ ([M+H]⁺): 313.1064 .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., EC₅₀ vs. IC₅₀) for GABAA receptor modulation?

- Methodological Answer :

- Experimental Design : Use patch-clamp electrophysiology to measure ligand-induced currents in HEK293 cells expressing α1β2γ2 GABAA receptors. Compare potentiation (EC₅₀) and inhibition (IC₅₀) under standardized Cl⁻ gradients.

- Data Analysis : Apply the Hill equation to fit dose-response curves. Discrepancies may arise from allosteric binding site competition; use radioligand displacement assays (e.g., [³H]flumazenil) to identify binding affinity (Ki) .

- Example : For analogous acrylamides, EC₅₀ values range from 0.8–3.2 µM, while IC₅₀ values are >100 µM, suggesting subtype-specific modulation .

Q. What strategies mitigate metabolic instability of the trifluoroethyl group in vivo?

- Methodological Answer :

- Structural Modifications : Introduce deuterated trifluoroethyl groups (CF₃CD₂-) to slow CYP450-mediated oxidation.

- Prodrug Approach : Mask the acrylamide as an ester (e.g., pivaloyloxymethyl), which is hydrolyzed in plasma to release the active compound.

- In Vitro Testing : Use liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites via LC-MS/MS .

Q. How can computational modeling predict off-target interactions with other receptors (e.g., nAChRs)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of nAChR (PDB: 2QC1) to calculate binding energies. Focus on conserved residues (e.g., TrpB, TyrC3).

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare with known inhibitors (e.g., mecamylamine).

- Validation : Validate predictions via calcium flux assays in SH-SY5Y cells expressing α7 nAChRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.